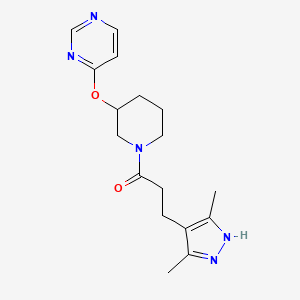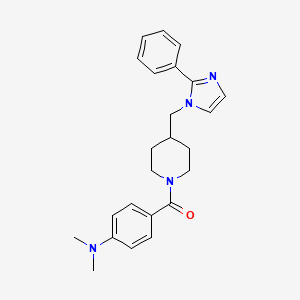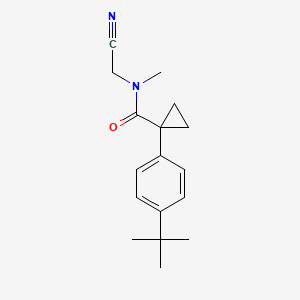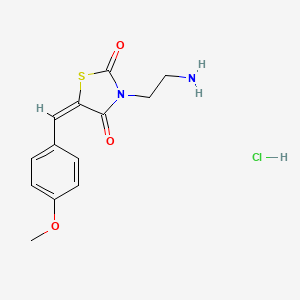![molecular formula C64H62Br2N4O4 B2762652 3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- CAS No. 654653-92-6](/img/structure/B2762652.png)
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- is a useful research compound. Its molecular formula is C64H62Br2N4O4 and its molecular weight is 1111.032. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Features and Applications in Tuberculosis Treatment
- Structural Analysis : A study by Petit et al. (2007) examined the structural features of a compound similar to the one , specifically R207910, a novel anti-tuberculosis agent. The study highlighted the unusual type of supersymmetry due to weak intermolecular contacts in the compound's structure, including Br-Br interactions and π-stacking (Petit, Coquerel, Meyer, & Guillemont, 2007).
Synthesis and Derivatives
- Synthesis Techniques : Nomura et al. (1974) detailed the synthesis of amino substituted tetrahydronaphthalene and tetrahydroquinoline derivatives, which are structurally related to the compound . This synthesis involved Michael adducts and subsequent reactions to form the skeleton of naphthalene and quinoline (Nomura, Adachi, Hanai, Sachiko, & Mitsuhashi, 1974).
Photophysical Properties and Molecular Logic Implementation
- Photophysics and Molecular Logic : Uchacz et al. (2016) investigated the photophysical properties of 6-amino-substituted pyrazoloquinolines, which have a structural resemblance to the compound . The study found significant effects of solvents on the energy of the electronic excited state and implemented these compounds in molecular logic switches (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).
Photophysical Interactions with Nanoparticles
- Fluorescence Quenching : Khan and Asiri (2016) studied the interaction of silver nanoparticles with a quinoline dye similar to the compound . They observed fluorescence quenching, indicating the potential use of such compounds in studying nanoparticle interactions (Khan & Asiri, 2016).
Antimalarial Activity
- Antimalarial Research : Rice (1976) synthesized alpha-dibutylaminomethylbenzoquinoline-4-methanols, structurally related to the compound , and found significant antimalarial activity in the derivatives against Plasmodium berghei in infected mice (Rice, 1976).
Propriétés
IUPAC Name |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H31BrN2O2/c2*1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h2*4-17,20-21,30,36H,18-19H2,1-3H3/t2*30-,32+/m10/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWFWYHGFGLCN-VAPLRBOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H62Br2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)


![ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2762578.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)
![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)

![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)

